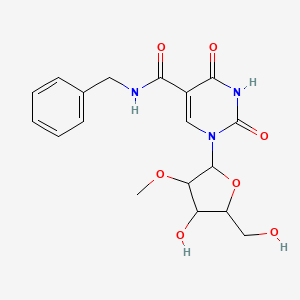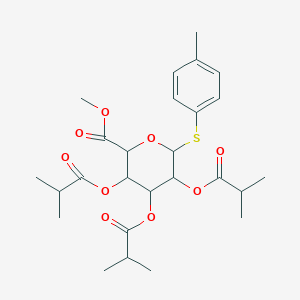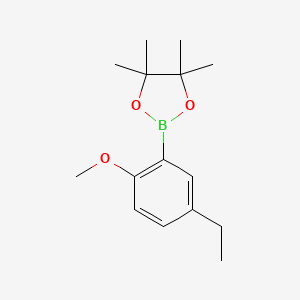
Benzene, 1-(1-methylethoxy)-2-(1-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 1-methylethoxy group and a 1-propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as zeolites or other solid acids can be used to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the propenyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various synthetic pathways.
Biology
In biological research, this compound can be used to study the effects of aromatic hydrocarbons on biological systems. Its interactions with enzymes and cellular components can provide insights into metabolic pathways and toxicology.
Medicine
While not commonly used directly in medicine, derivatives of this compound may have potential pharmaceutical applications. Research into its analogs could lead to the development of new drugs with specific therapeutic effects.
Industry
In industry, Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The aromatic ring can participate in π-π interactions, while the alkyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-propenyl-: Similar structure but lacks the 1-methylethoxy group.
Benzene, 1-methylethoxy-: Similar structure but lacks the 1-propenyl group.
Toluene: Contains a methyl group instead of the 1-methylethoxy and 1-propenyl groups.
Uniqueness
Benzene, 1-(1-methylethoxy)-2-(1-propenyl)- is unique due to the presence of both the 1-methylethoxy and 1-propenyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C12H16O |
|---|---|
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
1-propan-2-yloxy-2-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C12H16O/c1-4-7-11-8-5-6-9-12(11)13-10(2)3/h4-10H,1-3H3/b7-4+ |
InChI-Schlüssel |
MKFDNRRBDDXYFM-QPJJXVBHSA-N |
Isomerische SMILES |
C/C=C/C1=CC=CC=C1OC(C)C |
Kanonische SMILES |
CC=CC1=CC=CC=C1OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12096780.png)
![Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B12096790.png)


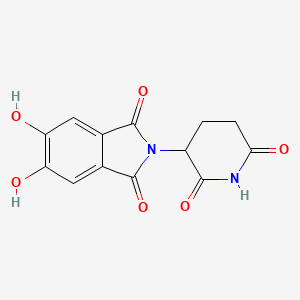
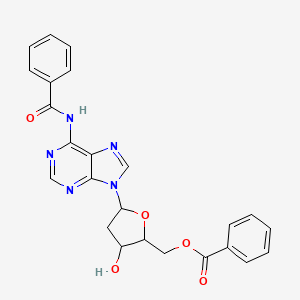
![(6-Benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,3-diazinane-1-carbonyl]benzoate](/img/structure/B12096829.png)
